molecular formula C29H24N4O6 B11554251 4-methoxy-N-(3-{[(2E)-2-{2-[(2-nitrobenzyl)oxy]benzylidene}hydrazinyl]carbonyl}phenyl)benzamide

4-methoxy-N-(3-{[(2E)-2-{2-[(2-nitrobenzyl)oxy]benzylidene}hydrazinyl]carbonyl}phenyl)benzamide

Cat. No.: B11554251
M. Wt: 524.5 g/mol
InChI Key: VOVAHWYPGDKOFU-UXHLAJHPSA-N
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Description

4-METHOXY-N-(3-{N’-[(E)-{2-[(2-NITROPHENYL)METHOXY]PHENYL}METHYLIDENE]HYDRAZINECARBONYL}PHENYL)BENZAMIDE is a complex organic compound with a unique structure that includes methoxy, nitrophenyl, and hydrazinecarbonyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-METHOXY-N-(3-{N’-[(E)-{2-[(2-NITROPHENYL)METHOXY]PHENYL}METHYLIDENE]HYDRAZINECARBONYL}PHENYL)BENZAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the condensation of 2-nitrobenzaldehyde with 2-methoxyphenylhydrazine to form the hydrazone intermediate. This intermediate is then reacted with 4-methoxybenzoyl chloride under basic conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sodium acetate or potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. The use of advanced purification techniques such as recrystallization and chromatography ensures the final product meets industry standards.

Chemical Reactions Analysis

Types of Reactions

4-METHOXY-N-(3-{N’-[(E)-{2-[(2-NITROPHENYL)METHOXY]PHENYL}METHYLIDENE]HYDRAZINECARBONYL}PHENYL)BENZAMIDE undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Reduction: The compound can undergo reduction reactions, particularly at the nitro group, to form corresponding amines.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas, palladium on carbon, sodium borohydride, and various nucleophiles. Reaction conditions typically involve controlled temperatures, pressures, and the use of inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, reduction of the nitro group yields the corresponding amine, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Scientific Research Applications

4-METHOXY-N-(3-{N’-[(E)-{2-[(2-NITROPHENYL)METHOXY]PHENYL}METHYLIDENE]HYDRAZINECARBONYL}PHENYL)BENZAMIDE has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where its unique structure may offer specific advantages.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-METHOXY-N-(3-{N’-[(E)-{2-[(2-NITROPHENYL)METHOXY]PHENYL}METHYLIDENE]HYDRAZINECARBONYL}PHENYL)BENZAMIDE involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, inhibiting their activity or modulating their function. This can lead to various biological effects, such as the inhibition of cell proliferation in cancer cells or the disruption of microbial cell walls in bacteria.

Comparison with Similar Compounds

Similar Compounds

    4-Methoxy-2-nitroacetanilide: Similar in structure but lacks the hydrazinecarbonyl group.

    4-Acetamido-3-nitroanisole: Another related compound with similar functional groups but different overall structure.

    2-Nitro-p-acetanisidide: Shares the nitro and methoxy groups but differs in the rest of the structure.

Uniqueness

4-METHOXY-N-(3-{N’-[(E)-{2-[(2-NITROPHENYL)METHOXY]PHENYL}METHYLIDENE]HYDRAZINECARBONYL}PHENYL)BENZAMIDE is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. Its structure allows for diverse chemical modifications, making it a versatile compound in research and industrial applications.

Properties

Molecular Formula

C29H24N4O6

Molecular Weight

524.5 g/mol

IUPAC Name

3-[(4-methoxybenzoyl)amino]-N-[(E)-[2-[(2-nitrophenyl)methoxy]phenyl]methylideneamino]benzamide

InChI

InChI=1S/C29H24N4O6/c1-38-25-15-13-20(14-16-25)28(34)31-24-10-6-9-21(17-24)29(35)32-30-18-22-7-3-5-12-27(22)39-19-23-8-2-4-11-26(23)33(36)37/h2-18H,19H2,1H3,(H,31,34)(H,32,35)/b30-18+

InChI Key

VOVAHWYPGDKOFU-UXHLAJHPSA-N

Isomeric SMILES

COC1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)C(=O)N/N=C/C3=CC=CC=C3OCC4=CC=CC=C4[N+](=O)[O-]

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)C(=O)NN=CC3=CC=CC=C3OCC4=CC=CC=C4[N+](=O)[O-]

Origin of Product

United States

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